

Techniques for Measuring CBP/p300 Inhibition by Pocenbrodib: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pocenbrodib

Cat. No.: B12395056

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pocenbrodib (formerly known as FT-7051) is a potent and selective oral small-molecule inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that function as transcriptional co-activators.[1][2][3][4][5] By binding to the bromodomain of CBP/p300, **Pocenbrodib** disrupts their interaction with acetylated histones, thereby modulating the expression of key oncogenic drivers, including the androgen receptor (AR).[6] This mechanism of action makes **Pocenbrodib** a promising therapeutic agent for the treatment of cancers such as metastatic castration-resistant prostate cancer (mCRPC). [2][3][7]

These application notes provide detailed protocols for various in vitro and cellular assays to measure the inhibitory activity of **Pocenbrodib** on CBP/p300. The included methodologies are designed to enable researchers to accurately quantify the potency and cellular effects of **Pocenbrodib** and other CBP/p300 inhibitors.

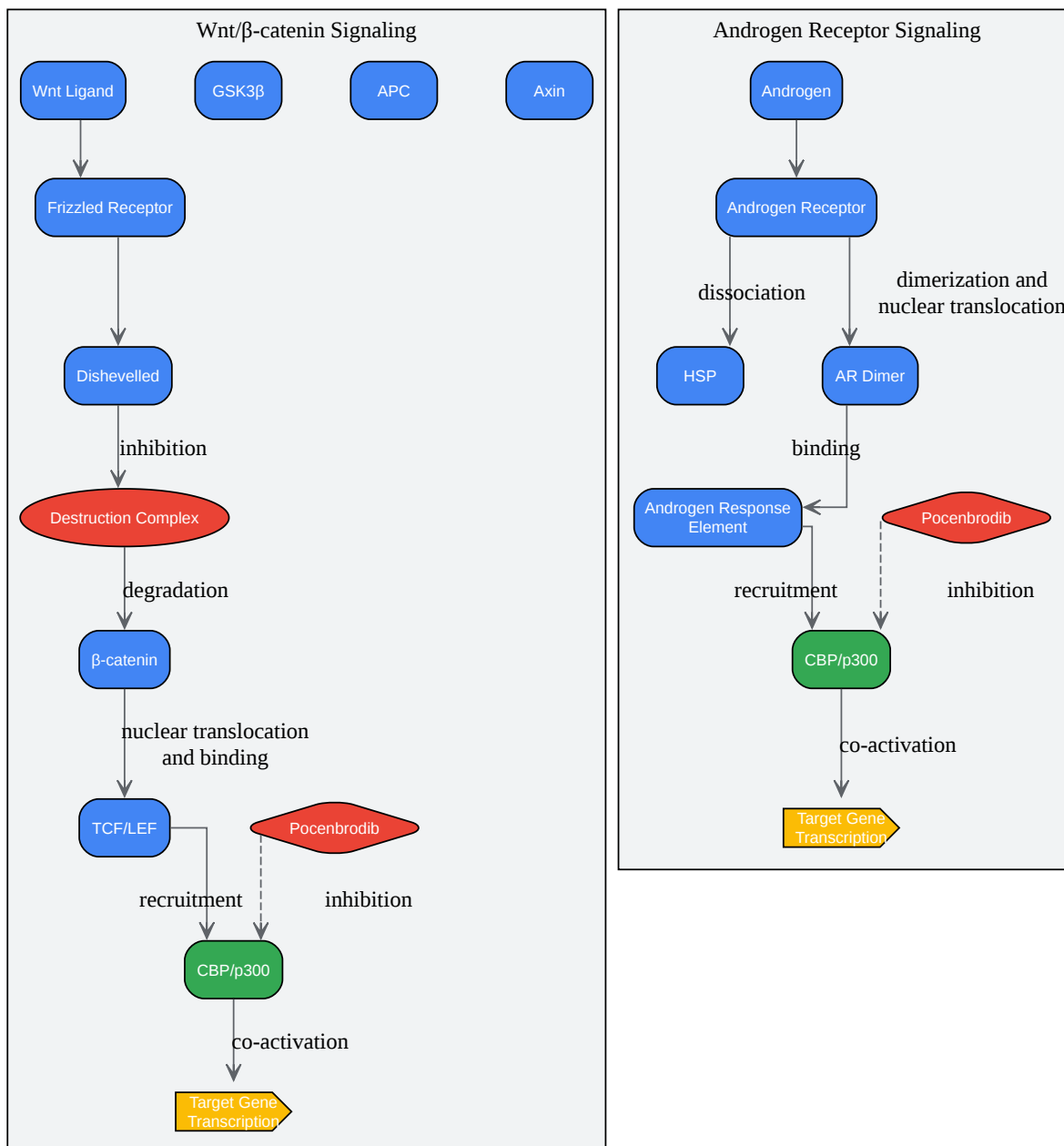
Data Presentation: Quantitative Analysis of Pocenbrodib Inhibition

The inhibitory activity of **Pocenbrodib** against CBP/p300 has been characterized using a variety of assays. The following table summarizes the available quantitative data.

Assay Type	Target	Parameter	Value (μM)	Cell Line/System
Cell-Based Proliferation Assay	CBP/p300	IC50	~1	Enzalutamide-sensitive and -resistant prostate cancer cell lines

Signaling Pathways Involving CBP/p300 and Inhibition by Pocenbrodib

CBP and p300 are crucial co-activators in multiple signaling pathways implicated in cancer progression. **Pocenbrodib** exerts its therapeutic effect by inhibiting the function of CBP/p300 in these pathways.



[Click to download full resolution via product page](#)

CBP/p300 Signaling Pathways and Pocenbrodib Inhibition.

Experimental Protocols

Biochemical Assays for CBP/p300 Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the direct inhibition of CBP/p300 histone acetyltransferase activity.



[Click to download full resolution via product page](#)

TR-FRET Assay Workflow.

Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.
 - Prepare a serial dilution of **Pocenbrodib** in DMSO, then dilute in Assay Buffer.
 - Recombinant human CBP or p300 enzyme.
 - Biotinylated histone H3 or H4 peptide substrate.
 - Acetyl-CoA.
 - Detection Reagents: Europium-labeled anti-acetylated lysine antibody and streptavidin-allophycocyanin (SA-APC).
- Assay Procedure:
 - Add 5 μ L of diluted **Pocenbrodib** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μ L of CBP/p300 enzyme solution and incubate for 15 minutes at room temperature.

- Initiate the reaction by adding a 10 μ L mixture of biotinylated histone peptide and Acetyl-CoA.
- Incubate for 1 hour at room temperature.
- Stop the reaction and detect the product by adding 10 μ L of detection reagent mixture.
- Incubate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
- Data Analysis:
 - Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
 - Plot the TR-FRET ratio against the logarithm of the **Pocенbrodib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is another proximity-based assay to measure CBP/p300 HAT activity.

Protocol:

- Reagent Preparation:
 - Similar to the TR-FRET assay, prepare assay buffer, enzyme, biotinylated peptide substrate, Acetyl-CoA, and **Pocенbrodib** dilutions.
 - Detection Reagents: Streptavidin-coated Donor beads and anti-acetylated lysine antibody-conjugated Acceptor beads.
- Assay Procedure:
 - Follow a similar initial procedure as the TR-FRET assay for dispensing inhibitor, enzyme, and substrates.
 - After the HAT reaction incubation, add the Acceptor beads and incubate.

- Add the Donor beads and incubate in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - Plot the AlphaLISA signal against the **Pocenbrodib** concentration to determine the IC50.

Cellular Assays for CBP/p300 Inhibition

1. Western Blot for Histone Acetylation

This method directly measures the effect of **Pocenbrodib** on the acetylation of histone proteins in cells.



[Click to download full resolution via product page](#)

Western Blot Workflow.

Protocol:

- Cell Culture and Treatment:
 - Plate prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere overnight.
 - Treat cells with varying concentrations of **Pocenbrodib** or vehicle (DMSO) for 24 hours.
- Protein Extraction:
 - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration using a BCA or Bradford assay.

- Western Blotting:
 - Denature protein lysates by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the acetylated histone band to the total histone band.
 - Plot the normalized intensity against the **Pocenbrodib** concentration to determine the IC50 for histone acetylation inhibition.

2. High-Content Imaging of Histone Acetylation

This method provides a quantitative, image-based analysis of histone acetylation at the single-cell level.

Protocol:

- Cell Culture and Treatment:
 - Seed cells in 96- or 384-well imaging plates.
 - Treat with a dilution series of **Pocenbrodib** for the desired time.

- Immunofluorescence Staining:
 - Fix, permeabilize, and block the cells.
 - Incubate with a primary antibody against a specific histone acetylation mark (e.g., H3K27ac).
 - Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Image Acquisition and Analysis:
 - Acquire images using a high-content imaging system.
 - Use image analysis software to segment the nuclei and quantify the mean fluorescence intensity of the histone acetylation signal per nucleus.
- Data Analysis:
 - Plot the mean fluorescence intensity against the **Pocenbrodib** concentration and fit to a dose-response curve to calculate the IC₅₀.

Conclusion

The assays described in these application notes provide a robust toolkit for researchers to characterize the inhibitory activity of **Pocenbrodib** and other CBP/p300 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's potency, mechanism of action, and cellular efficacy. These detailed protocols should serve as a valuable resource for drug discovery and development professionals working in the field of epigenetic cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 2. Pathos AI Initiates Phase 1b/2a Trial of Pocenbrodib for Metastatic Castration-Resistant Prostate Cancer [trial.medpath.com]
- 3. urologytimes.com [urologytimes.com]
- 4. Pathos AI Doses First Patient in Phase 1b/2a Clinical Trial of Pocenbrodib, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 5. Pathos AI Begins Phase 1b/2a Trial of CBP/p300 Inhibitor Pocenbrodib [synapse.patsnap.com]
- 6. Forma Therapeutics' FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [Techniques for Measuring CBP/p300 Inhibition by Pocenbrodib: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395056#techniques-for-measuring-cbp-p300-inhibition-by-pocenbrodib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com